Cas no 313403-50-8 (N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide)

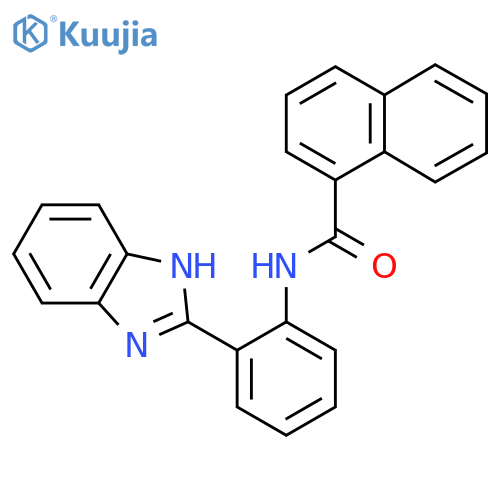

313403-50-8 structure

商品名:N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide

N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide

- 313403-50-8

- AKOS024573906

- F0012-0293

- N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE

- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-naphthamide

- N-[2-(1H-benzimidazol-2-yl)phenyl]naphthalene-1-carboxamide

- Oprea1_039652

-

- インチ: 1S/C24H17N3O/c28-24(18-12-7-9-16-8-1-2-10-17(16)18)27-20-13-4-3-11-19(20)23-25-21-14-5-6-15-22(21)26-23/h1-15H,(H,25,26)(H,27,28)

- InChIKey: MAPZOKWUCJDCEV-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC=CC2C=CC=CC1=2)NC1=CC=CC=C1C1=NC2C=CC=CC=2N1

計算された属性

- せいみつぶんしりょう: 363.137162174g/mol

- どういたいしつりょう: 363.137162174g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 28

- 回転可能化学結合数: 3

- 複雑さ: 552

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.8Ų

- 疎水性パラメータ計算基準値(XlogP): 5.2

N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0012-0293-2μmol |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |

313403-50-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0012-0293-2mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |

313403-50-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0012-0293-4mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |

313403-50-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0012-0293-20μmol |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |

313403-50-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0012-0293-75mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |

313403-50-8 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| A2B Chem LLC | BA78815-10mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |

313403-50-8 | 10mg |

$291.00 | 2024-04-20 | ||

| A2B Chem LLC | BA78815-25mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |

313403-50-8 | 25mg |

$360.00 | 2024-04-20 | ||

| A2B Chem LLC | BA78815-50mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |

313403-50-8 | 50mg |

$504.00 | 2024-04-20 | ||

| Life Chemicals | F0012-0293-15mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |

313403-50-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0012-0293-1mg |

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]naphthalene-1-carboxamide |

313403-50-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

313403-50-8 (N-2-(1H-1,3-benzodiazol-2-yl)phenylnaphthalene-1-carboxamide) 関連製品

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量